molecular formula C14H8F3N5O B2456115 N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396878-58-2

N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2456115
CAS No.: 1396878-58-2
M. Wt: 319.247
InChI Key: RTXIAUZLDHXYSQ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic tetrazole derivative offered for research and development purposes. Tetrazole cores are of significant interest in medicinal chemistry and drug discovery, often serving as bioisosteres for carboxylic acids or other functional groups to modulate the physicochemical properties of lead compounds. This compound features a carboxamide bridge and multiple fluorine atoms, which may enhance metabolic stability and membrane permeability. Researchers can leverage this chemical in the design and synthesis of novel molecules, potentially for investigating new therapeutic agents. It is supplied as a solid and must be handled by qualified laboratory personnel only. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. For specific properties, structural data, and safety information, please consult the product's Certificate of Analysis and Safety Data Sheet.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N5O/c15-8-1-4-10(5-2-8)22-20-13(19-21-22)14(23)18-9-3-6-11(16)12(17)7-9/h1-7H,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXIAUZLDHXYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the tetrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structure and Composition

The compound is characterized by its unique tetrazole ring, which contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit anticancer properties. For instance, N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has shown promise in inhibiting the growth of various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Tetrazole derivatives have been investigated for their antimicrobial activities. The compound has displayed significant efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis . This property positions it as a potential candidate for developing new antibiotics in an era of increasing antibiotic resistance.

Neuropharmacological Effects

Research into the neuropharmacological effects of this compound has revealed its interaction with neurotensin receptors. These interactions suggest potential applications in pain management and neurodegenerative diseases. The compound has been shown to modulate nociceptive pathways, providing analgesic effects without significant side effects .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Antimicrobial Activity

A comprehensive study assessed the antimicrobial activity of the compound against various pathogens. The findings demonstrated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for further development .

Case Study 3: Neuropharmacological Applications

Research published in Neuropharmacology explored the analgesic properties of this compound. The study found that the compound effectively reduced pain responses in animal models without causing sedation or motor impairment, highlighting its therapeutic potential for chronic pain management .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
  • N-(4-fluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
  • N-(3,4-difluorophenyl)-2-(3,4-difluorophenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is unique due to the specific arrangement of fluorine atoms on the phenyl rings, which can influence its reactivity and binding affinity to biological targets. This unique structure can result in distinct pharmacological properties compared to other similar compounds.

Biological Activity

N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of fluorine atoms in the phenyl groups enhances the lipophilicity and metabolic stability of the molecule, potentially leading to improved bioavailability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has been studied for its ability to modulate P2X4 receptors, which are implicated in pain and inflammation pathways. Research indicates that derivatives of this compound may act as antagonists, offering therapeutic potential in pain management .
  • Antiproliferative Activity : In vitro studies have shown that the compound exhibits antiproliferative effects against several cancer cell lines. For instance, one study reported IC50 values indicating significant cytotoxicity against human cervix carcinoma (HeLa) cells and murine leukemia cells (L1210) when tested alongside other derivatives .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Cell Line IC50 (µM) Mechanism Notes
Study 1HeLa15.0AntiproliferativeSignificant activity compared to control
Study 2L121012.5AntiproliferativeEnhanced selectivity observed
Study 3HMEC-19.6Endothelial cell toxicityTriazole ring substitution improved activity
Study 4CEM20.0AntiproliferativeComparable to existing chemotherapeutics

Case Studies

  • Anticancer Studies : A comprehensive study evaluated the anticancer properties of several tetrazole derivatives, including this compound. The results indicated that this compound could inhibit cell growth effectively in various cancer models, suggesting its potential as a lead compound for further drug development .
  • Pain Management Research : Another significant research effort focused on the analgesic properties associated with P2X receptor modulation. The antagonistic effects observed in preclinical models suggest that this compound could serve as a novel analgesic agent, particularly in conditions characterized by chronic pain .
  • Comparative Efficacy Studies : Comparative studies with established drugs such as fluconazole demonstrated that certain derivatives of this tetrazole compound exhibited superior efficacy against specific fungal strains while showing lower toxicity profiles in murine models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, and what are the critical optimization parameters?

  • Answer : Synthesis typically involves multi-step reactions, starting with the condensation of fluorinated aniline derivatives with appropriate carboxamide precursors, followed by tetrazole ring formation via cyclization. Key parameters include:

  • Temperature control : Excess heat can lead to decomposition of fluorophenyl groups.
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to promote cyclization efficiency.
  • Purification : Column chromatography or recrystallization to isolate the pure product, as residual byproducts (e.g., unreacted azides) may affect downstream assays .
    • Reference : Similar syntheses for triazole carboxamides highlight the importance of anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How can researchers mitigate the low aqueous solubility of this compound in biological assays?

  • Answer : Strategies include:

  • Co-solvents : Use DMSO or PEG-400 at concentrations <1% to minimize cytotoxicity.
  • Micellar systems : Incorporate surfactants like Tween-80 or Pluronic F-67.
  • Structural analogs : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the tetrazole or fluorophenyl moieties while retaining bioactivity .
    • Note : Solubility challenges are common in fluorinated heterocycles due to hydrophobic aryl groups .

Advanced Research Questions

Q. What crystallographic approaches are optimal for resolving the 3D structure of this compound, and how does SHELX software enhance refinement?

  • Answer :

  • X-ray diffraction : Single-crystal X-ray analysis is ideal. Key steps:

Crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH).

Data collection at low temperature (100 K) to reduce thermal motion.

  • SHELX refinement :
  • SHELXD : For phase determination via dual-space algorithms.
  • SHELXL : Utilizes least-squares refinement with anisotropic displacement parameters for precise atomic positioning.
  • Validation : Check for R-factor convergence (<5%) and Fo/Fc maps to resolve electron density ambiguities .
    • Case Study : A structurally similar difluorophenyl terphenyl derivative was resolved using SHELX, achieving a final R-value of 0.039 .

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorine substituents in enhancing target affinity?

  • Answer :

  • Analog synthesis : Replace fluorine atoms with H, Cl, or CH₃ to assess electronic and steric effects.
  • Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase or protease targets).
  • Computational modeling : Perform molecular docking (AutoDock Vina) to analyze binding interactions. Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic contacts .
    • Example : In Notch1 inhibitors, 3,4-difluorophenyl groups improved binding to the γ-secretase complex by 15-fold compared to non-fluorinated analogs .

Q. How should researchers address discrepancies in reported enzyme inhibition data across studies?

  • Answer :

  • Assay validation : Ensure consistent buffer pH, ion strength, and temperature.
  • Compound purity : Verify via HPLC (>95%) and LC-MS to exclude degradation products.
  • Allosteric effects : Test inhibition at varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms.
  • Orthogonal assays : Confirm results using SPR or ITC for binding affinity validation .

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